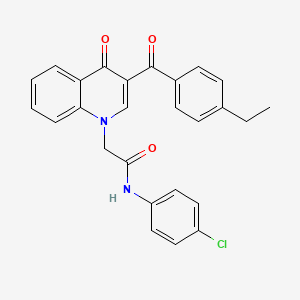

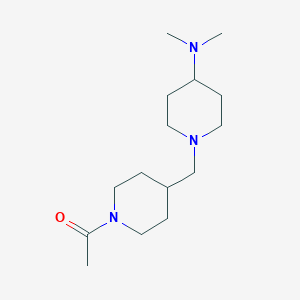

![molecular formula C8H6ClN3O2S B2994449 Methyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate CAS No. 871231-32-2](/img/structure/B2994449.png)

Methyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate

Descripción general

Descripción

“Methyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate” is a chemical compound with the CAS Number: 871231-32-2 . It has a molecular weight of 243.67 and its IUPAC name is methyl 2-amino-4-chlorothieno [2,3-d]pyrimidine-6-carboxylate .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives has been reported in the literature . For instance, 28 new morpholine-based thieno[2,3-d]pyrimidine derivatives were designed and synthesized as anti-PI3K agents . The synthesis involved the nucleophilic substitution of the chloro derivative with morpholine in a mixture of ethanol/isopropanol .Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate” can be represented by the InChI code: 1S/C8H6ClN3O2S/c1-14-7(13)4-2-3-5(9)11-8(10)12-6(3)15-4/h2H,1H3,(H2,10,11,12) .Physical And Chemical Properties Analysis

“Methyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate” is a solid at ambient temperature . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación

Antimicrobial Activity

This compound has been utilized in the synthesis of novel derivatives that exhibit significant antimicrobial properties . These derivatives have been tested against a variety of Gram-positive and Gram-negative bacteria, showing moderate to good activity . This suggests potential for developing new antimicrobial agents to combat resistant strains of bacteria.

Antifungal Applications

In addition to its antibacterial properties, this chemical has shown promise in antifungal applications. Derivatives of this compound have demonstrated activity against fungi like Aspergillus niger and Fusarium oxysporum, which are known to cause diseases in plants and humans .

Anti-inflammatory Potential

The thienopyrimidine scaffold, to which this compound belongs, is associated with anti-inflammatory properties. This opens up research avenues for the development of new anti-inflammatory drugs, particularly for chronic conditions like arthritis .

Anticancer Research

Thienopyrimidines have been identified as having anticancer activities. The ability to synthesize various derivatives of Methyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate allows researchers to explore its potential in cancer treatment, especially in targeted therapies .

Antidiabetic Activity

Research has indicated that thienopyrimidine derivatives can exhibit antidiabetic effects. This compound could serve as a starting point for the synthesis of new agents that may be used in the management of diabetes .

Antioxidant Properties

Compounds derived from this chemical have shown antioxidant properties, which are crucial in protecting cells from oxidative stress. This is particularly relevant in the prevention of diseases that are caused by free radicals .

Enzyme Inhibition

The compound has been used in docking studies to model binding affinity towards enzymes like acetyl-CoA carboxylase. This is significant in understanding the mechanism of action of potential drugs and in the design of enzyme inhibitors .

Chemical Synthesis and Drug Design

Lastly, Methyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate serves as a versatile intermediate in chemical synthesis. It is used in the design and development of various pharmacologically active molecules, highlighting its importance in drug discovery and development .

Safety And Hazards

The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection, and in case of inadequate ventilation, wearing respiratory protection .

Propiedades

IUPAC Name |

methyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O2S/c1-14-7(13)4-2-3-5(9)11-8(10)12-6(3)15-4/h2H,1H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGZWSNOLWQLXDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(S1)N=C(N=C2Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-isopentyl-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2994373.png)

![N-methyl-N-[(4-piperidin-1-ylphenyl)methyl]prop-2-enamide](/img/structure/B2994374.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide](/img/structure/B2994376.png)

![Tert-butyl N-[2-(2-amino-4-chloroanilino)ethyl]carbamate](/img/structure/B2994378.png)

![Methyl 6-[(2-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)sulfanyl]nicotinate](/img/structure/B2994379.png)

![2-(5-bromofuran-2-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2994380.png)

![N-(1-methoxypropan-2-yl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2994381.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide](/img/structure/B2994383.png)